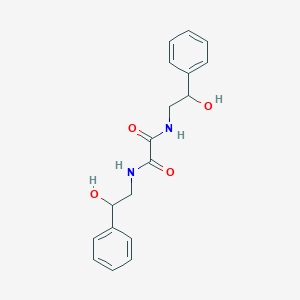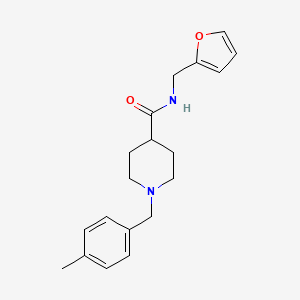
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide, commonly known as DTPA-BHE, is a chelating agent that is widely used in scientific research. It is a derivative of diethylenetriaminepentaacetic acid (DTPA) and is used to sequester metal ions such as copper, zinc, and iron. DTPA-BHE has been extensively studied for its potential applications in the fields of medicine, environmental science, and materials science.
作用机制
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE works by forming stable complexes with metal ions, which prevents them from interacting with biological molecules and causing damage. The chelation of metal ions by N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE can also enhance the solubility and bioavailability of certain metals, making them more accessible for biological processes.
Biochemical and Physiological Effects:
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE has been shown to have low toxicity and is well tolerated in biological systems. It has been used in clinical trials as a contrast agent for magnetic resonance imaging (MRI) and as a treatment for metal ion toxicity. N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE has also been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE is a versatile chelating agent that can be used in a wide range of applications. Its low toxicity and high stability make it a safe and effective choice for use in biological systems. However, its effectiveness as a chelating agent can be limited by factors such as pH and the presence of other ligands. In addition, N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE can be expensive and difficult to synthesize in large quantities.
未来方向
There are numerous future directions for research involving N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE. One potential area of study is the development of new chelating agents based on N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE that have improved properties such as increased selectivity and stability. Another area of research is the use of N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE in the synthesis of novel materials with unique properties. Finally, further studies are needed to fully understand the biochemical and physiological effects of N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE and its potential therapeutic applications.
合成方法
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE can be synthesized through a multistep process involving the reaction of N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide with 2-hydroxy-2-phenylethylamine. The resulting product is then treated with ethylenediamine to form the final compound. The synthesis method has been optimized to produce high yields of pure N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE.
科学研究应用
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE has found numerous applications in scientific research. It is commonly used to chelate metal ions in biological systems, such as in the diagnosis and treatment of metal ion-related diseases. It has also been used in environmental science to remediate contaminated soils and water. N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE has been studied for its potential use in materials science, such as in the synthesis of nanoparticles and as a corrosion inhibitor.
属性
IUPAC Name |
N,N'-bis(2-hydroxy-2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-15(13-7-3-1-4-8-13)11-19-17(23)18(24)20-12-16(22)14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBVUDRUPLDGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC(C2=CC=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5138027.png)
![spiro[cyclopropane-1,9'-fluorene]-2-carboxamide](/img/structure/B5138029.png)

![N-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5138047.png)
![4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138050.png)
![5-{[(3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5138054.png)
![2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5138074.png)
![3-(3,4-dichlorophenyl)-5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5138081.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5138109.png)
![4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5138111.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5138116.png)

![ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5138128.png)